
3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
While specific information about the molecular structure of “3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide” is not available, similar compounds have been characterized using single crystal X-ray diffraction . Theoretical and experimental geometric parameters are often compared to ensure compatibility .Aplicaciones Científicas De Investigación
Luminescent Properties and Stimuli-Responsive Behavior
Research on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties reveals potential applications in optical materials and sensors. Compounds exhibiting AEE behavior, such as those studied by Srivastava et al. (2017), demonstrate how modifications to the chemical structure can impact luminescence and mechanical properties, suggesting that related compounds like 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide may also have applications in developing stimuli-responsive and luminescent materials (Srivastava et al., 2017).
Monoclonal Antibody Production
In the realm of biotechnology and pharmaceuticals, compounds that enhance monoclonal antibody production are of great interest. A study by Aki et al. (2021) on a related compound demonstrates its ability to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This research suggests potential biotechnological applications for structurally similar compounds in improving the efficiency of monoclonal antibody production (Aki et al., 2021).
Synthesis of Heterocyclic Compounds
The development of new synthetic methods and the creation of heterocyclic compounds with potential biological activities are central themes in medicinal chemistry. Studies such as those conducted by Talupur et al. (2021) explore the synthesis of novel compounds with potential antimicrobial and antitubercular properties. These findings highlight the importance of synthetic chemistry in discovering new therapeutic agents and suggest that compounds like 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide could serve as key intermediates or targets in the synthesis of biologically active molecules (Talupur et al., 2021).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-7-16(8-5-13)22-12-15(11-19(22)23)21-20(24)14-6-9-17(25-2)18(10-14)26-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRLANQWTXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

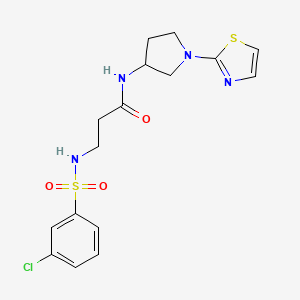
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)
![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)
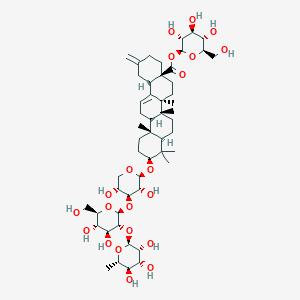
![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)
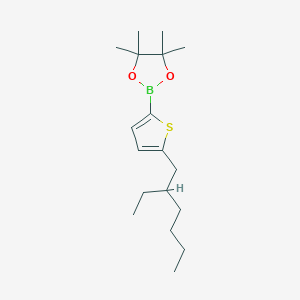

![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)
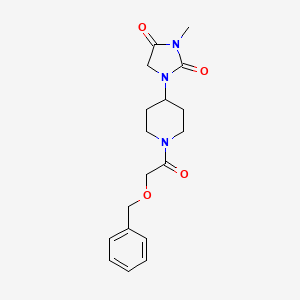

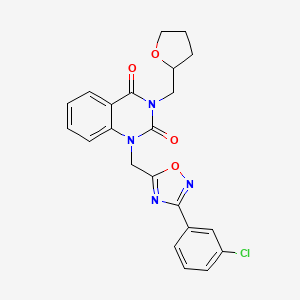
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)